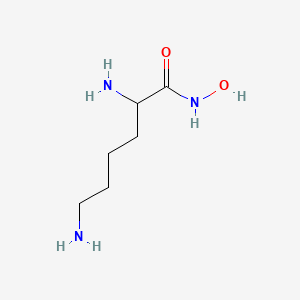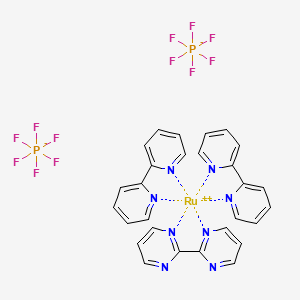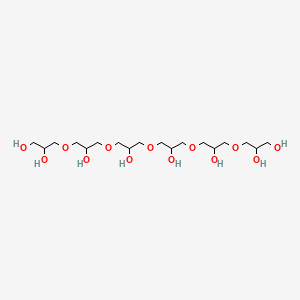
2,6-Diamino-N-hydroxyhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-N-hydroxyhexanamide is a compound that belongs to the class of diaminohydroxamic acids. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. This compound is also referred to as lysinehydroxamic acid due to its structural similarity to the amino acid lysine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-N-hydroxyhexanamide typically involves the reaction of lysine with hydroxylamine. The process can be summarized as follows:
Starting Material: Lysine
Reagent: Hydroxylamine
Reaction Conditions: The reaction is carried out in an aqueous solution under controlled pH conditions to ensure the formation of the hydroxamic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Bulk Synthesis: Using large quantities of lysine and hydroxylamine.
Purification: Techniques such as crystallization or chromatography to obtain the pure compound.
Quality Control: Ensuring the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
2,6-Diamino-N-hydroxyhexanamide undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as nickel, copper, and iron.
Oxidation: Can be oxidized under specific conditions to form different products.
Substitution: The amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Complexation: Metal salts (e.g., nickel chloride, copper sulfate) in aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.
Major Products
Metal Complexes: Stable coordination compounds with metals.
Oxidized Derivatives: Products formed from the oxidation of the hydroxamic acid group.
Substituted Derivatives: Compounds with modified amino groups.
科学的研究の応用
2,6-Diamino-N-hydroxyhexanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential role in biological systems, particularly in metal ion transport and storage.
Medicine: Explored for its potential therapeutic applications, including as a chelating agent for metal ion detoxification.
Industry: Utilized in the development of chelating resins for the removal of heavy metal ions from water.
作用機序
The mechanism of action of 2,6-diamino-N-hydroxyhexanamide involves its ability to chelate metal ions. The hydroxamic acid group forms strong bonds with metal ions, stabilizing them in solution. This chelation process can influence various biological and chemical pathways, depending on the specific metal ion involved.
類似化合物との比較
Similar Compounds
2,4-Diamino-N-hydroxybutanamide: Another diaminohydroxamic acid with a shorter carbon chain.
2,3-Diamino-N-hydroxypropanamide: A diaminohydroxamic acid with an even shorter carbon chain.
α-Alaninehydroxamic Acid: A simple α-amino acid derivative with a hydroxamic acid group.
Uniqueness
2,6-Diamino-N-hydroxyhexanamide is unique due to its longer carbon chain, which provides greater flexibility and potential for forming stable complexes with a wider range of metal ions. This makes it particularly valuable in applications requiring strong and stable metal chelation.
特性
CAS番号 |
4383-81-7 |
|---|---|
分子式 |
C6H15N3O2 |
分子量 |
161.20 g/mol |
IUPAC名 |
2,6-diamino-N-hydroxyhexanamide |
InChI |
InChI=1S/C6H15N3O2/c7-4-2-1-3-5(8)6(10)9-11/h5,11H,1-4,7-8H2,(H,9,10) |
InChIキー |
NZWPVDFOIUKVSJ-UHFFFAOYSA-N |
正規SMILES |
C(CCN)CC(C(=O)NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)
![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)

![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)

![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)



![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)

